molecular formula C17H23NO4 B13680621 Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate

Cat. No.: B13680621
M. Wt: 305.4 g/mol
InChI Key: AZXAUIJXSVWHIA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group, a methoxycarbonyl group, and a phenyl group attached to a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a starting material. This compound can be synthesized by the reaction of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with methoxycarbonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 3-(3-methoxycarbonylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-9-8-14(11-18)12-6-5-7-13(10-12)15(19)21-4/h5-7,10,14H,8-9,11H2,1-4H3

InChI Key

AZXAUIJXSVWHIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

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